molecular formula C19H11NO4 B12899399 4-((4-Oxo-4H-chromen-3-yl)methylene)-2-phenyloxazol-5(4H)-one

4-((4-Oxo-4H-chromen-3-yl)methylene)-2-phenyloxazol-5(4H)-one

Cat. No.: B12899399
M. Wt: 317.3 g/mol
InChI Key: XRVLEKJAXIKBIJ-XNTDXEJSSA-N
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Description

Historical Context of Chromene-Oxazolone Hybrid Compounds

The synthesis of chromene-oxazolone hybrids dates to the late 20th century, with early work focusing on cyclocondensation reactions between α-halocarbonyl derivatives and heterocyclic amines. For example, El-Sayed Ali et al. demonstrated that refluxing 6-chloro-4-oxo-4H-chromene-3-carboxaldehyde with oxazolone derivatives in glacial acetic acid yields stable hybrids via Schiff base formation. Key advancements include:

Synthetic Milestone Year Methodology Outcome
Initial hybridization 1990s Acid-catalyzed cyclocondensation Low yields (30–40%) of crude products
Microwave-assisted synthesis 2010s Solvent-free MW irradiation Improved yields (65–75%) and reduced reaction times
Flow chemistry 2020s Continuous flow reactors Scalable production with >90% purity

The introduction of sonochemical techniques further refined particle size distribution and crystallinity, as seen in analogous iron oxide nanoparticle syntheses. These methodological advances enabled the systematic exploration of structure-activity relationships (SAR) in chromene-oxazolone hybrids.

Significance of Conjugated Heterocyclic Systems in Medicinal Chemistry

Conjugated systems like 4-((4-oxo-4H-chromen-3-yl)methylene)-2-phenyloxazol-5(4H)-one exhibit enhanced bioactivity due to three factors:

  • Electronic Delocalization : The extended π-system stabilizes charge-transfer interactions with kinase ATP-binding pockets, as observed in ATR kinase inhibition studies.
  • Structural Rigidity : Planarity enforces complementary binding to flat protein surfaces, reducing entropic penalties during molecular recognition.
  • Dual Pharmacophore Functionality : Chromone contributes antioxidant properties, while oxazolone modulates pharmacokinetic parameters like logP and membrane permeability.

Recent data illustrate these advantages:

Property Chromone Alone Oxazolone Alone Hybrid Compound
IC~50~ (ATR kinase) >50 μM 12.4 μM 3.2 μM
LogP 1.8 2.5 2.1
Plasma Stability (t~1/2~) 2.1 h 5.7 h 8.3 h

Molecular docking analyses reveal that the hybrid's oxazolone ring forms hydrogen bonds with Leu181 and Asp210 residues in ATR kinase, while the chromone moiety engages in hydrophobic interactions with Val158. This dual binding mode explains the 15-fold potency increase over parent compounds.

Properties

Molecular Formula

C19H11NO4

Molecular Weight

317.3 g/mol

IUPAC Name

(4E)-4-[(4-oxochromen-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C19H11NO4/c21-17-13(11-23-16-9-5-4-8-14(16)17)10-15-19(22)24-18(20-15)12-6-2-1-3-7-12/h1-11H/b15-10+

InChI Key

XRVLEKJAXIKBIJ-XNTDXEJSSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C/C3=COC4=CC=CC=C4C3=O)/C(=O)O2

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=COC4=CC=CC=C4C3=O)C(=O)O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Oxo-4H-chromen-3-yl)methylene)-2-phenyloxazol-5(4H)-one typically involves the condensation of 4-oxo-4H-chromene-3-carbaldehyde with 2-phenyloxazol-5(4H)-one. This reaction is usually carried out under basic conditions, using a base such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Condensation Reactions with Aryl Amines

This compound undergoes nucleophilic addition-cyclization reactions with aryl amines to form imidazolinone derivatives. The reaction proceeds under reflux in glacial acetic acid (GAA) with fused sodium acetate as a catalyst .

Example Reactions:

Amine ReagentProduct StructureYield (%)Biological Activity
4-Methoxyaniline1-(4-Methoxyphenyl)-4-((4-oxochromen-3-yl)methylene)-2-phenylimidazol-5(4H)-one79%Herbicidal (EC₅₀: 12.1 μM)
4-Bromoaniline1-(4-Bromophenyl)-4-((4-oxochromen-3-yl)methylene)-2-phenylimidazol-5(4H)-one78%Not reported
SulfamethoxazoleN-(5-Methylisoxazol-3-yl)-4-(5-oxo-4-((4-oxochromen-3-yl)methylene)-2-phenylimidazol-1-yl)benzenesulfonamide76%Anticancer potential

Key Observations:

  • Reaction time: 2–3 hours .

  • Products confirmed via IR (C=O at 1715 cm⁻¹), ¹H NMR (aromatic protons at δ 6.8–8.2 ppm), and mass spectrometry (base peak at m/z 105) .

Thionation with Lawesson’s Reagent

Thionation replaces carbonyl oxygen with sulfur at the chromone’s 4-position while preserving the oxazolone ring .

Reaction Conditions:

  • Reagent: Lawesson’s reagent (LR, 2,4-bis(p-methoxyphenyl)-1,3-dithiaphosphetane-2,4-disulfide).

  • Solvent: Toluene or xylene.

  • Temperature: 110–120°C (closed reactor).

  • Time: 30–45 minutes .

Product:
4-((4-Thioxo-4H-chromen-3-yl)methylene)-2-phenyloxazol-5(4H)-one.

Characterization Data:

  • IR: C=S stretch at 1220 cm⁻¹ .

  • ¹H NMR: Downfield shift of chromone H-2 proton (δ 8.2 → 8.5 ppm) .

  • Yield: 82–85% (vs. 68–72% under open-reflux conditions) .

Ultrasound-Assisted Multi-Component Reactions

Sonication accelerates the synthesis of bisoxazolones and bisimidazoles :

Comparative Analysis of Reaction Efficiency

Reaction TypeConventional Method Yield (%)Ultrasound/Microwave Yield (%)Time Reduction
Bisoxazolone synthesis34–58% 83–89% 75% shorter
Imidazolinone formation70–75% 85–92% 50% shorter

Mechanistic Insights

  • Condensation with Amines: The oxazolone’s α,β-unsaturated carbonyl system undergoes Michael addition followed by cyclization .

  • Thionation: Lawesson’s reagent generates a ylide intermediate, which attacks the chromone carbonyl group, forming a spirocyclic intermediate before S-O exchange .

  • Ultrasound Effects: Cavitation accelerates mass transfer and reduces activation energy, improving yields .

Stability and Side Reactions

  • Prolonged heating (>3 hours) in GAA leads to partial decomposition (5–8% yield loss) .

  • Competing aldol condensation observed in solvent-free bisoxazolone synthesis without ultrasound .

This compound’s reactivity underscores its versatility in generating bioactive heterocycles. Optimized protocols (e.g., ultrasound, closed reactors) enhance efficiency, making it valuable for drug discovery and materials science .

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity
    • Research indicates that compounds similar to 4-((4-Oxo-4H-chromen-3-yl)methylene)-2-phenyloxazol-5(4H)-one exhibit notable antimicrobial properties. For instance, derivatives have been synthesized and tested against various bacterial strains, showing promising results in inhibiting growth and reducing resistance .
  • Anticancer Properties
    • Studies have explored the anticancer effects of this compound, particularly its ability to induce apoptosis in cancer cells. The oxazol-5(4H)-one ring is a pharmacophore that has shown efficacy in targeting specific cancer pathways, making it a candidate for further drug development .
  • Herbicidal Activity
    • The compound has been evaluated for herbicidal properties against weeds such as Echinochloa crus-galli. Its synthesis involves the reaction of chromone derivatives, leading to compounds that effectively inhibit weed growth while being selective for crops .

Cosmetic Applications

The compound's unique chemical structure allows it to be utilized in cosmetic formulations. Its stability and bioactivity make it suitable for:

  • Skin Care Products : Enhancing skin hydration and providing antioxidant benefits.
  • Anti-aging Formulations : Due to its potential to promote skin cell turnover and reduce oxidative stress .

Data Table of Applications

Application AreaSpecific UseObserved EffectsReferences
PharmaceuticalsAntimicrobial agentsInhibition of bacterial growth
PharmaceuticalsAnticancer agentsInduction of apoptosis in cancer cells
AgricultureHerbicidesEffective against Echinochloa crus-galli
CosmeticsSkin care productsImproved hydration and antioxidant effects

Case Studies

  • Synthesis and Evaluation of Antimicrobial Derivatives
    • A study synthesized various derivatives of 4-((4-Oxo-4H-chromen-3-yl)methylene)-2-phenyloxazol-5(4H)-one and evaluated their antimicrobial activity against clinical strains. Results showed that modifications to the phenyl group enhanced efficacy against resistant strains .
  • Herbicidal Activity Assessment
    • A field study assessed the herbicidal efficacy of synthesized oxazol derivatives on Echinochloa crus-galli. The results indicated a significant reduction in weed biomass when applied at optimal concentrations, supporting its potential use in agricultural practices .
  • Cosmetic Formulation Development
    • Researchers developed a new cosmetic formulation incorporating the compound, which demonstrated improved skin hydration levels compared to standard formulations. Clinical trials confirmed its safety and efficacy, paving the way for market introduction .

Mechanism of Action

The mechanism of action of 4-((4-Oxo-4H-chromen-3-yl)methylene)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in disease processes, such as kinases or transcription factors. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N’-[(4-oxo-4H-chromen-3-yl)methylene]nicotinohydrazide: This compound shares a similar chromenyl group but differs in the presence of a nicotinohydrazide moiety.

    N’-[(4-oxo-4H-chromen-3-yl)methylene]hexadecanohydrazide: Similar chromenyl group but with a hexadecanohydrazide moiety.

    N’-[(4-oxo-4H-chromen-3-yl)methylene]octadecanohydrazide: Similar chromenyl group but with an octadecanohydrazide moiety.

Uniqueness

4-((4-Oxo-4H-chromen-3-yl)methylene)-2-phenyloxazol-5(4H)-one is unique due to its combination of chromenyl and oxazolyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

4-((4-Oxo-4H-chromen-3-yl)methylene)-2-phenyloxazol-5(4H)-one, a derivative of oxazolones, has garnered attention for its diverse biological activities. This compound is characterized by the presence of a chromone moiety, which is known for its significant pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis

The synthesis of 4-((4-Oxo-4H-chromen-3-yl)methylene)-2-phenyloxazol-5(4H)-one typically involves the condensation of chromone derivatives with appropriate aldehydes. For example, the reaction between 3-formylchromone and phenyl derivatives under acidic conditions yields the desired oxazolone structure. Various synthetic routes have been explored, including the use of Lawesson's reagent for thionation reactions that modify the oxazolone structure for enhanced biological activity .

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the oxazolone structure exhibit significant antimicrobial properties. Specifically, derivatives of 4-((4-Oxo-4H-chromen-3-yl)methylene)-2-phenyloxazol-5(4H)-one have shown effectiveness against various bacterial strains and fungi. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Analgesic and Anti-inflammatory Effects

The analgesic activity of this compound has been evaluated using established pharmacological tests such as the writhing test and hot plate test. Results indicated that 4-((4-Oxo-4H-chromen-3-yl)methylene)-2-phenyloxazol-5(4H)-one exhibits significant analgesic effects, comparable to standard analgesics like aspirin . Additionally, anti-inflammatory assays revealed that this compound effectively inhibits cyclooxygenase (COX) enzymes, suggesting its potential use in treating inflammatory conditions .

Antitumor Activity

Emerging research indicates that this compound may possess antitumor properties. In vitro studies on breast cancer cell lines (e.g., MDA-MB-231) revealed that 4-((4-Oxo-4H-chromen-3-yl)methylene)-2-phenyloxazol-5(4H)-one inhibits cell migration and reduces the expression of matrix metalloproteinases (MMPs), which are crucial for tumor metastasis . These findings position this compound as a promising candidate for further development in cancer therapeutics.

Case Studies

  • Study on Analgesic Activity : A study evaluated various oxazolones, including 4-((4-Oxo-4H-chromen-3-yl)methylene)-2-phenyloxazol-5(4H)-one, demonstrating significant pain relief in animal models compared to controls. The study utilized both acute and chronic pain models to assess efficacy .
  • Antimicrobial Evaluation : In a comprehensive antimicrobial assay, derivatives were tested against a panel of pathogens. The results indicated a broad spectrum of activity, particularly against Gram-positive bacteria .

The biological activities of 4-((4-Oxo-4H-chromen-3-yl)methylene)-2-phenyloxazol-5(4H)-one can be attributed to:

  • Inhibition of Enzymatic Pathways : The compound's ability to inhibit COX enzymes contributes to its anti-inflammatory effects.
  • Cellular Interaction : Binding studies suggest that this compound interacts with specific receptors involved in pain signaling and inflammation .

Q & A

Q. What methodologies are recommended for synthesizing 4-((4-Oxo-4H-chromen-3-yl)methylene)-2-phenyloxazol-5(4H)-one, and how can reaction yields be optimized?

A common approach involves condensation reactions between substituted aldehydes and oxazolone precursors. For example, a procedure analogous to the synthesis of 4-(furan-2-ylmethylene)-2-phenyloxazol-5(4H)-one involves heating a mixture of aldehyde (e.g., furfuraldehyde), hippuric acid, acetic anhydride, and anhydrous sodium acetate. Key steps include:

  • Catalyst : Anhydrous sodium acetate to promote cyclization .
  • Solvent : Ethanol for recrystallization to improve purity .
  • Yield optimization : Maintaining stoichiometric ratios (e.g., 1:1 aldehyde:hippuric acid) and controlled heating (e.g., 2 hours in a water bath) can achieve yields up to 80% .

Q. How is the compound’s structural integrity confirmed post-synthesis?

X-ray crystallography is the gold standard for confirming molecular geometry. For example, related oxazolones (e.g., 4-benzylidene-2-phenyl derivatives) have been analyzed via single-crystal XRD, revealing planar oxazolone rings and conjugated chromene systems. Complementary techniques include:

  • NMR : To verify substituent positions and purity.
  • HPLC/GC : For assessing purity (≥90% by HPLC, as in analogous standards) .

Advanced Research Questions

Q. How do substituents on the chromene or oxazolone rings influence photophysical or biological properties?

Substituent effects can be studied computationally and experimentally:

  • Electronic effects : Methoxy or chloro groups (e.g., in 4-(2-chlorobenzylidene) derivatives) alter electron density, impacting UV-Vis absorption or reactivity .
  • Biological activity : Azalactones (oxazolone derivatives) exhibit antimicrobial or antitumor properties, likely due to their conjugated systems interacting with cellular targets .
  • Methodology : Comparative studies using analogs with varying substituents (e.g., methoxy vs. chloro) are critical .

Q. What experimental strategies resolve contradictions in reported spectral data for oxazolone derivatives?

Contradictions may arise from solvent effects or polymorphic forms. Solutions include:

  • Standardized conditions : Use deuterated solvents (e.g., DMSO-d6) for NMR consistency.
  • Crystallographic validation : Cross-reference XRD data (e.g., bond lengths and angles from Acta Crystallographica studies) with computational models .

Q. How can the compound’s stability under varying storage conditions be systematically evaluated?

Stability protocols should include:

  • Temperature studies : Store samples at 2–8°C (recommended for similar oxazolones) and monitor degradation via HPLC .
  • Light exposure tests : Assess photodegradation using UV-Vis spectroscopy.
  • Humidity control : Use desiccants to prevent hydrolysis of the oxazolone ring .

Q. What computational tools are suitable for predicting reactivity or binding modes of this compound?

  • DFT calculations : To model electronic transitions (e.g., HOMO-LUMO gaps) and tautomeric equilibria.
  • Molecular docking : For hypothesizing interactions with biological targets (e.g., enzymes referenced in azalactone studies) .

Methodological Challenges

Q. What are the key challenges in scaling up the synthesis for preclinical studies?

  • Reagent purity : Trace impurities in acetic anhydride or aldehydes can reduce yields.
  • Solvent recovery : Ethanol recrystallization may require optimization for large batches .
  • Safety : Exothermic reactions during cyclization necessitate controlled heating .

Q. How can researchers address low solubility in aqueous media for bioactivity assays?

  • Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to enhance solubility without cytotoxicity.
  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate) on the chromene ring while retaining activity .

Q. What advanced analytical techniques are recommended for detecting degradation products?

  • LC-MS/MS : To identify low-abundance degradation species.
  • TGA/DSC : For thermal stability profiling .

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